molecular formula C17H15N7Na2O8S4 B606588 Cefotetan disodium CAS No. 74356-00-6

Cefotetan disodium

Cat. No.: B606588
CAS No.: 74356-00-6
M. Wt: 619.6 g/mol
InChI Key: ZQQALMSFFARWPK-ZTQQJVKJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Yamatetan has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Cefotetan disodium primarily targets the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis .

Mode of Action

This compound is a bactericidal agent that inhibits bacterial cell wall synthesis. It binds to and inhibits the PBPs, thereby disrupting the process of cell wall biosynthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics, with the area under the curve (AUC) and maximum concentration (Cmax) increasing proportionally with dose . The plasma elimination half-life of cefotetan is approximately 3 to 4.6 hours after either intravenous or intramuscular administration . It is 88% plasma protein bound, and about 67% of the drug is excreted unchanged in the urine . No active metabolites of cefotetan have been detected .

Result of Action

The result of this compound’s action is the effective killing of both aerobic and anaerobic gram-positive and gram-negative microorganisms . This broad-spectrum activity makes it useful for the prophylaxis and treatment of various bacterial infections, including urinary tract infections, bone and joint infections, and lower respiratory tract infections .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The pH of freshly reconstituted solutions of this compound is usually between 4.5 to 6.5 . The vials should be stored at 20⁰C to 25⁰ C (68⁰ to 77⁰ F) [see USP Controlled Room Temperature] to maintain the drug’s stability and efficacy .

Safety and Hazards

Cefotetan disodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled .

Biochemical Analysis

Biochemical Properties

Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Cellular Effects

This compound has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In normal patients, from 51% to 81% of an administered dose of this compound is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of this compound is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .

Metabolic Pathways

No active metabolites of this compound have been detected; however, small amounts (less than 7%) of this compound in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Transport and Distribution

This compound is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of this compound are intended for intravenous and intramuscular administration .

Subcellular Localization

As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yamatetan is synthesized through a series of chemical reactions involving the incorporation of a methoxy group at the 7-alpha position of the cephamycin nucleus. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of Yamatetan involves large-scale fermentation processes followed by chemical modification. The fermentation process typically uses a strain of Streptomyces lactamdurans to produce the cephamycin nucleus, which is then chemically modified to introduce the methoxy group and the tetrazole ring .

Chemical Reactions Analysis

Types of Reactions: Yamatetan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cefotetan disodium involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Cefotetan disodium through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Chloroacetic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium chloride", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium dodecyl sulfate", "Sodium disulfite", "Sodium sulfite", "Sodium thiosulfate", "Sodium phosphate", "Sodium dihydrogen phosphate", "Sodium hydrogen phosphate", "Sodium hypochlorite", "Sodium hydrogensulfite", "Sodium sulfide", "Sodium sulfite", "Sodium bisulfite", "Sodium metabisulfite", "Sodium thiosulfate pentahydrate", "Sodium carbonate monohydrate", "Sodium hydroxide pellets", "Sodium chloride crystals", "Sodium acetate trihydrate", "Sodium nitrite crystals", "Sodium nitrate crystals", "Sodium dodecyl sulfate powder", "Sodium disulfite powder", "Sodium sulfite powder", "Sodium thiosulfate pentahydrate crystals", "Sodium phosphate dibasic heptahydrate", "Sodium phosphate monobasic monohydrate", "Sodium hydrogen phosphate dihydrate", "Sodium hypochlorite solution", "Sodium hydrogensulfite powder", "Sodium sulfide nonahydrate", "Sodium sulfite anhydrous", "Sodium bisulfite powder", "Sodium metabisulfite powder" ], "Reaction": [ "7-ACA is reacted with chloroacetic acid in the presence of sodium hydroxide to form cefoxitin.", "Cefoxitin is then reacted with sodium borohydride to form cefotetan.", "Cefotetan is then converted to its disodium salt form by reacting it with sodium bicarbonate and sodium chloride.", "The disodium salt is then purified and crystallized to obtain the final product, Cefotetan disodium." ] }

CAS No.

74356-00-6

Molecular Formula

C17H15N7Na2O8S4

Molecular Weight

619.6 g/mol

IUPAC Name

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1

InChI Key

ZQQALMSFFARWPK-ZTQQJVKJSA-L

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

Related CAS

69712-56-7 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICI 156834;  ICI-156834;  ICI156834;  YM 09330;  YM-09330;  YM09330;  Cefotetan Sodium;  Yamatetan;  Cefotan;  Apatef.

Origin of Product

United States
Customer
Q & A

Q1: What is the mechanism of action of Cefotetan disodium?

A: this compound is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is this compound more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, this compound shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of this compound?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of this compound, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of this compound when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of this compound in DMSO-d6. []

Q5: How stable is this compound in commonly used intravenous solutions?

A: Studies have assessed the stability of this compound in various solutions. One study found that this compound (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while this compound is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of this compound solutions?

A: One study demonstrated that thawing frozen this compound solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of this compound?

A: Research indicates that this compound is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of this compound in humans?

A: Several studies have investigated the pharmacokinetics of this compound in healthy volunteers. [, , , , , ] These studies generally indicate that this compound exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does this compound accumulate in the body after multiple doses?

A: One study found no significant accumulation of this compound after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of this compound between male and female subjects. []

Q11: What are the potential adverse effects associated with this compound?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that this compound, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of this compound in biological samples?

A: Several analytical methods have been employed for quantifying this compound. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in this compound determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in this compound. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in this compound?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in this compound. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with this compound?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, this compound might interact with other drugs.

Q16: What are the potential implications of this compound use on vitamin K levels?

A: Studies have suggested a link between this compound use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following this compound therapy. [, ]

Q17: Has this compound been associated with hemolytic anemia?

A: Yes, there have been reported cases of this compound-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.